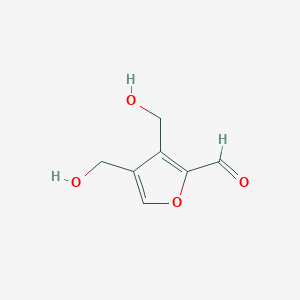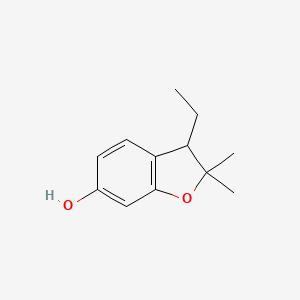![molecular formula C23H26N2O3 B12889836 2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)](/img/structure/B12889836.png)
2,2'-(5-Methoxy-[1,1'-biphenyl]-2,4'-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is a complex organic compound characterized by its unique biphenyl structure with methoxy and oxazole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) typically involves the condensation of 2,2’-diamino-4,4’-dimethyl-1,1’-biphenyl with 2-hydroxybenzaldehyde or its methoxy-substituted congeners . The reaction is carried out under basic conditions, often using a solvent like dimethylformamide (DMF) and a catalyst such as trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The biphenyl structure can be reduced to form more saturated compounds.
Substitution: The oxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or acids, while reduction can produce more saturated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) has several applications in scientific research:
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly those targeting specific molecular pathways.
Industry: Used in the production of advanced materials, including liquid crystals and hybrid materials.
Wirkmechanismus
The mechanism of action of 2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) involves its interaction with specific molecular targets. The biphenyl structure allows it to fit into various binding sites, while the methoxy and oxazole groups can form hydrogen bonds and other interactions with target molecules. This makes it a versatile compound for various applications, including catalysis and drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(methoxymethyl)-1,1’-biphenyl: Similar biphenyl structure with methoxy groups, used in similar applications.
2,2’-Bis(salicylideneamino)-4,4’-dimethyl-1,1’-biphenyl: Another biphenyl derivative with different functional groups, used in coordination chemistry.
5,5′′-Bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in lasing applications due to its unique optoelectronic properties.
Uniqueness
2,2’-(5-Methoxy-[1,1’-biphenyl]-2,4’-diyl)bis(4,4-Dimethyl-4,5-dihydrooxazole) is unique due to its combination of methoxy and oxazole groups, which provide both stability and reactivity. This makes it particularly useful in applications requiring both properties, such as in the synthesis of advanced materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C23H26N2O3 |
|---|---|
Molekulargewicht |
378.5 g/mol |
IUPAC-Name |
2-[4-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)-5-methoxyphenyl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C23H26N2O3/c1-22(2)13-27-20(24-22)16-8-6-15(7-9-16)19-12-17(26-5)10-11-18(19)21-25-23(3,4)14-28-21/h6-12H,13-14H2,1-5H3 |
InChI-Schlüssel |
GAVKQQJJRQXDRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COC(=N1)C2=CC=C(C=C2)C3=C(C=CC(=C3)OC)C4=NC(CO4)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethanone, 1-[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B12889756.png)
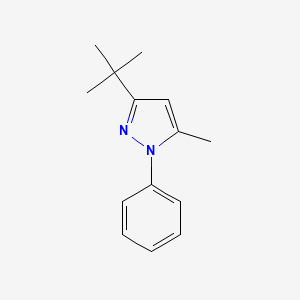
![2',4,4',5',7,7'-Hexachloro-3',6'-dihydroxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B12889767.png)
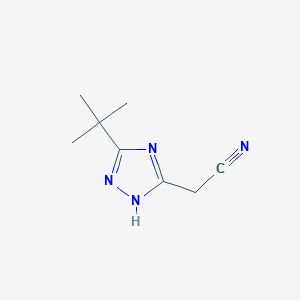

![2,13-Bis(diphenylphosphino)-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine](/img/structure/B12889780.png)
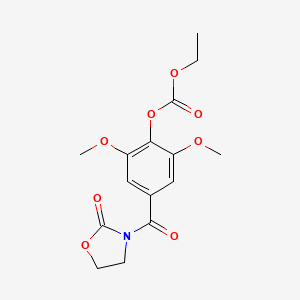
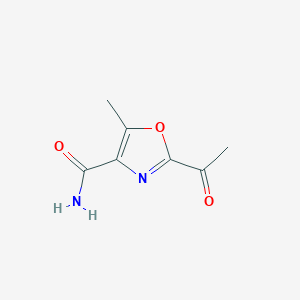
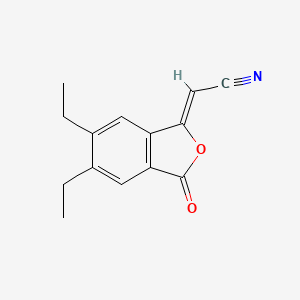
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)


